molecular formula C8H4N2O B024931 Furo[2,3-b]pyridine-2-carbonitrile CAS No. 109274-95-5

Furo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B024931
CAS No.: 109274-95-5
M. Wt: 144.13 g/mol
InChI Key: YWLQESANSRHYOH-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-2-carbonitrile is a bicyclic heterocyclic compound consisting of a fused furan and pyridine ring system, with a cyano (-CN) group at position 2. The fusion occurs at the pyridine’s C2 and C3 positions and the furan’s C2 and C3 positions, creating a planar aromatic system. This structural motif imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science. Its synthesis typically involves cyclization reactions, such as Thorpe-Ziegler or intramolecular nucleophilic substitutions, followed by functionalization at specific positions .

The compound’s reactivity is influenced by the electron-withdrawing cyano group, which enhances electrophilic substitution at electron-rich positions of the fused ring. Derivatives of this compound are explored for their biological activities, including antioxidant and antimicrobial properties .

Properties

CAS No.

109274-95-5

Molecular Formula

C8H4N2O

Molecular Weight

144.13 g/mol

IUPAC Name

furo[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4N2O/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H

InChI Key

YWLQESANSRHYOH-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC(=C2)C#N

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C#N

Synonyms

Furo[2,3-b]pyridine-2-carbonitrile (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Ring Fusion and Substituent Variations

Furo[2,3-c]pyridine-2-carbonitrile

This isomer differs in the ring fusion (pyridine C3 and C4 fused to furan C2 and C3), leading to distinct electronic and steric properties. The altered fusion reduces aromaticity compared to the [2,3-b] isomer, as evidenced by NMR chemical shifts (e.g., δ 144–160 ppm for aromatic carbons in [2,3-c] vs. δ 110–150 ppm in [2,3-b]) . Applications diverge due to reduced stability; [2,3-c] derivatives are less common in drug design.

Thieno[2,3-b]pyridine-2-carbonitrile

Replacing the furan oxygen with sulfur generates thieno[2,3-b]pyridine-2-carbonitrile. The sulfur atom increases lipophilicity (logP increases by ~0.5–1.0) and enhances π-stacking interactions.

Table 1: Core Structural Comparison
Compound Heteroatom Fusion Positions Key Applications Reference CAS
Furo[2,3-b]pyridine-2-CN O Pyridine C2–C3 Antioxidant agents N/A
Furo[2,3-c]pyridine-2-CN O Pyridine C3–C4 Specialty intermediates 112372-12-0
Thieno[2,3-b]pyridine-2-CN S Pyridine C2–C3 Antimicrobial agents 52505-57-4

Aromatic Substituents at Position 4

Derivatives bearing aromatic groups at position 4, such as 6-(chlorothiophenyl)-2-(2-oxopropoxy)nicotinonitrile, demonstrate enhanced antioxidant activity. For instance, compounds (H) and (I) (structures unspecified in evidence) showed IC₅₀ values of 12–15 μM in DPPH assays, outperforming non-aromatic analogs by ~30% .

Trifluoromethyl and Methyl Groups

The trifluoromethyl (-CF₃) group at position 4 in thieno analogs (e.g., 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, CAS 317840-08-7) increases metabolic stability and membrane permeability. This derivative exhibited a 2-fold higher bioavailability (F = 45%) in rodent models compared to methyl-substituted furo analogs .

Table 2: Substituent Impact on Activity
Compound Substituents Bioactivity (IC₅₀ or MIC) Key Finding
Furo[2,3-b]pyridine-2-CN (aromatic) 4-Chlorothiophenyl 15 μM (DPPH) High antioxidant activity
Thieno[2,3-b]pyridine-2-CN (-CF₃) 4-Trifluoromethyl, 6-Me 8 μM (E. coli) Broad-spectrum antimicrobial
Thieno[2,3-b]pyridine-2-CN (-Cl) 4-Cl, 6-(4-Cl-phenyl) 20 μM (HeLa cells) Moderate cytotoxicity

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